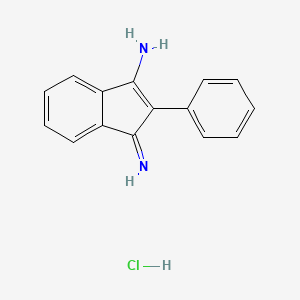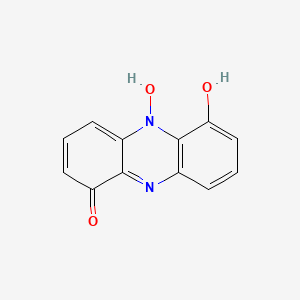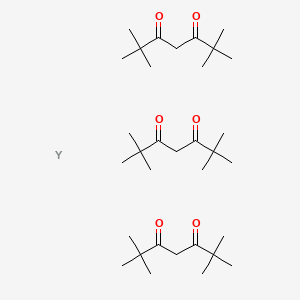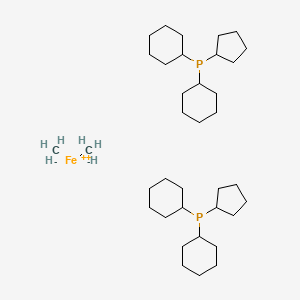
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) is a complex organometallic compound that features a unique combination of carbanide, dicyclohexyl(cyclopentyl)phosphane, and iron(2+)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) typically involves the reaction of dicyclohexyl(cyclopentyl)phosphane with an iron(2+) precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) species .
Applications De Recherche Scientifique
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) exerts its effects involves the coordination of the phosphane ligand to the iron center, which facilitates various catalytic processes. The molecular targets and pathways involved include the activation of small molecules and the stabilization of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+)
- Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) is unique due to its specific combination of ligands and metal center, which imparts distinct catalytic properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C36H68FeP2 |
|---|---|
Poids moléculaire |
618.7 g/mol |
Nom IUPAC |
carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) |
InChI |
InChI=1S/2C17H31P.2CH3.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;/h2*15-17H,1-14H2;2*1H3;/q;;2*-1;+2 |
Clé InChI |
NVNPHCKMYQBUDT-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].C1CCC(CC1)P(C2CCCCC2)C3CCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCC3.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





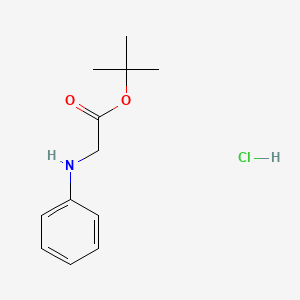
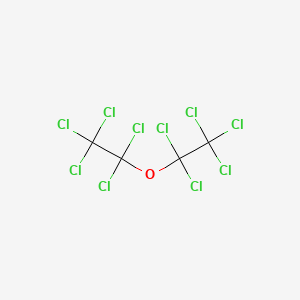
![4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol](/img/structure/B14748982.png)
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate](/img/structure/B14748983.png)
![Dimethyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14748985.png)
![benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate](/img/structure/B14748987.png)
